molecular formula C4H3F3O2 B1351019 Methyl 2,3,3-trifluoroacrylate CAS No. 392-41-6

Methyl 2,3,3-trifluoroacrylate

Cat. No. B1351019
CAS RN: 392-41-6
M. Wt: 140.06 g/mol
InChI Key: LOYYAPWQNHOYQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,3,3-trifluoroacrylate (MTFA) is a fluorinated ester. It is used for research and development purposes . It has gained significant attention in various fields of research and industry due to its unique chemical properties.


Synthesis Analysis

Methyl 2,3,3-trifluoroacrylate has been used in the Rhodium(III)-Catalyzed Directed C-H Coupling process . This process involves the use of Rhodium(III) as a catalyst, and the reaction was carried out with 0.2 mmol of substituted 1-aryl-pyrazole and 0.4 mmol of methyl trifluoroacrylate in 1 mL DCE for 24 hours .


Molecular Structure Analysis

The molecule contains a total of 11 bonds. There are 8 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, and 1 ester (aliphatic) . It contains a total of 12 atoms; 3 Hydrogen atoms, 4 Carbon atoms, 2 Oxygen atoms, and 3 Fluorine atoms .


Chemical Reactions Analysis

In the Rhodium(III)-Catalyzed Directed C-H Coupling process, Methyl 2,3,3-trifluoroacrylate reacts with substituted 1-aryl-pyrazole in the presence of a Rhodium(III) catalyst . The reaction conditions were optimized to achieve the best yield .


Physical And Chemical Properties Analysis

Methyl 2,3,3-trifluoroacrylate is an amorphous and hydrophobic compound . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Synthesis and Polymer Applications

Methyl 2,3,3-trifluoroacrylate (MTFA) has been extensively used in the synthesis of various polymers and materials. One notable application is in the synthesis of ion-exchange membranes by radiation-induced multiple grafting. This technique, involving α-rays, yields similar results to single-step grafting procedures and produces uniformly distributed grafted polymers in films at graft yields greater than 20% (Omichi & Okamoto, 1982). Furthermore, MTFA is employed in the preparation of copolymers with alkenes and alkyl vinyl ethers, demonstrating good thermal stability and resistance to decomposition below 300°C (Z̆ůrková et al., 1986).

Textile Industry Applications

The research on fluorine-containing acrylate monomers, including methyl trifluoroacrylate monomers, has led to their application in the textile industry. These chemicals are applied to fabrics, enhancing their features and contributing to advancements in textile technology (Ye et al., 2011).

Chemical Synthesis

In chemical synthesis, MTFA is used for the novel synthesis of (Z)-difluoroacrylates, which are obtained with high yields and selectivity when treated with various Grignard reagents (Yamada et al., 2006). Additionally, Rhodium(III)-catalyzed directed C-H coupling with MTFA has been reported for the diverse synthesis of fluoroolefins and heterocycles, showcasing broad functional group tolerance and oxidant-free reaction conditions (Gong et al., 2018).

Photographic and Polymerization Research

MTFA is also involved in photochemical reactions with aliphatic aldehydes, leading to the formation of γ-ketoesters in the liquid phase, and it plays a role in the polymerization processes. Its reaction with aliphatic aldehydes in the gas phase produces a variety of productsby addition to the olefinic bond of the methyl trifluoroacrylate (Shendrik et al., 1978). Moreover, in polymer science, the reversible addition-fragmentation chain transfer polymerization of various monomers, including MTFA, has been studied, demonstrating its versatility in living polymerization processes (Perrier et al., 2003).

Other Applications

  • In medicinal chemistry, MTFA has been utilized in the straightforward and highly stereoselective synthesis of fluorine-containing pyrrolidines, a class of compounds with potential pharmacological importance (Yamada et al., 2016).
  • It's also used in ligand-promoted alkylation reactions, contributing to the preparation of complex molecules like unnatural amino acids and geometrically controlled tri- and tetrasubstituted acrylic acids (Zhu et al., 2014).

Environmental and Industrial Applications

  • The removal of methyl acrylate, a toxic compound to humans, from waste gas has been achieved using a biotrickling filter packed with ceramic particles. This showcases an environmental application of MTFA-related compounds in pollution control (Wu et al., 2016).
  • The gas phase reactions of unsaturated esters, including methyl acrylate, with Cl atoms have been studied to understand their atmospheric lifetimes and impact on the environment, highlighting the importance of understanding the chemical behavior of MTFA and related compounds in atmospheric chemistry (Martín Porrero et al., 2010).

Safety And Hazards

Methyl 2,3,3-trifluoroacrylate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves .

properties

IUPAC Name

methyl 2,3,3-trifluoroprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F3O2/c1-9-4(8)2(5)3(6)7/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOYYAPWQNHOYQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=C(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90192443
Record name Methyl 2,3,3-trifluoroacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90192443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,3,3-trifluoroacrylate

CAS RN

392-41-6
Record name Methyl trifluoroacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=392-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,3,3-trifluoroacrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000392416
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2,3,3-trifluoroacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90192443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2,3,3-trifluoroacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.251
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2,3,3-trifluoroacrylate
Reactant of Route 2
Reactant of Route 2
Methyl 2,3,3-trifluoroacrylate
Reactant of Route 3
Reactant of Route 3
Methyl 2,3,3-trifluoroacrylate
Reactant of Route 4
Reactant of Route 4
Methyl 2,3,3-trifluoroacrylate
Reactant of Route 5
Methyl 2,3,3-trifluoroacrylate
Reactant of Route 6
Reactant of Route 6
Methyl 2,3,3-trifluoroacrylate

Citations

For This Compound
29
Citations
E Žůrková, K Bouchal, J Vacík, J Kálal… - Die Angewandte …, 1986 - Wiley Online Library
Copolymers of methyl‐2,3,3‐trifluoroacrylate with isobutylene, propylene, ethylene, and n‐alkyl vinyl ethers, (the alkyl being ethyl, propyl, butyl) glycidyl vinyl ether, and 2‐…
Number of citations: 6 onlinelibrary.wiley.com
E Žůrková, K Bouchal, J Kálal… - Die Angewandte …, 1987 - Wiley Online Library
Copolymers of 1,1,2,3,4,4‐hexafluoro‐1,3‐butadiene (HFB) with n‐alkylvinyl ethers (AVE) (alkyl being butyl, propyl, ethyl, and glycidyl) or alkenes of the type isobutylene, ethylene, and …
Number of citations: 0 onlinelibrary.wiley.com
O Paleta, J Hajduch, S Bőhm - Tetrahedron letters, 2002 - Elsevier
The participation of a 1,3-hydrogen shift in initially formed secondary alkoxyethyl radicals R 1 R 2 CH-O-CH-CH 3 during their free-radical chain additions to methyl 2,3,3-…
Number of citations: 3 www.sciencedirect.com
S Lindner, S Bräse - Encyclopedia of Reagents for Organic …, 2001 - Wiley Online Library
[ 392‐41‐6 ] C 4 H 3 F 3 O 2 (MW 140.06) InChI = 1S/C4H3F3O2/c1‐9‐4(8)2(5)3(6)7/h1H3 InChIKey = LOYYAPWQNHOYQA‐UHFFFAOYSA‐N (Fluorinated building block) Alternate …
Number of citations: 0 onlinelibrary.wiley.com
E Zurkova, K Bouchal, J Kalal… - Die Angewandte …, 1987 - pascal-francis.inist.fr
Radical copolymerization and terpolymerisation of 1,1,2,3,4,4-hexafluoro-1,3-butadiene with alkylvinyl ethers, alkenes, and methyl-2,3,3-trifluoroacrylate CNRS Inist Pascal-Francis CNRS …
Number of citations: 4 pascal-francis.inist.fr
P Knochel, NM Barl - Synfacts, 2013 - thieme-connect.com
Significance: The authors report the silver (I)-fluoride-mediated methoxycarbonyltetrafluoroethylation of various functionalized arenes by CH-substitution using highly fluorinated olefins …
Number of citations: 0 www.thieme-connect.com
A Hafner, TJ Feuerstein, S Bräse - Organic letters, 2013 - ACS Publications
In the presence of silver(I) fluoride, highly fluorinated olefins react readily under solvent-free conditions with arenes via CH-substitution. This transformation could be used to synthesize …
Number of citations: 41 pubs.acs.org
J Hajduch, Z Duda, J Beran, J Kvíčala… - Journal of Fluorine …, 2014 - Elsevier
5-Alkyl-3,4-difluorofuran-2(5H)-ones were synthesised starting with radical addition of ethers to methyl 2,3,3-trifluoroprop-2-enoate, followed by alkyloxy bond cleavage, acid-catalyzed …
Number of citations: 6 www.sciencedirect.com
O Paleta, V Cirkva, J Kví čala - Macromolecular Symposia, 1994 - Wiley Online Library
Fluoroalkylation of aliphatic diols, tetrahydrofuran and 1,3‐dioxolanes with perfluoroolefins under photochemical initiation was studied. The aim of the study was the preparation of …
Number of citations: 13 onlinelibrary.wiley.com
J Lukáš, A Zouharová, I Čaderský… - Collection of …, 1987 - cccc.uochb.cas.cz
Conditions of preparation of ionogenic membranes based on the radiation induced polymerization of styrene on low-density polyethylene films (LDPE) were investigated. After …
Number of citations: 2 cccc.uochb.cas.cz

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.